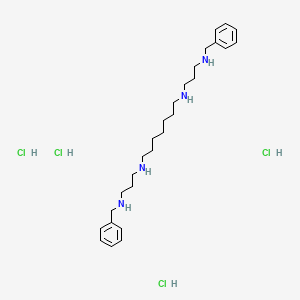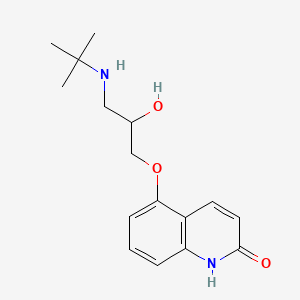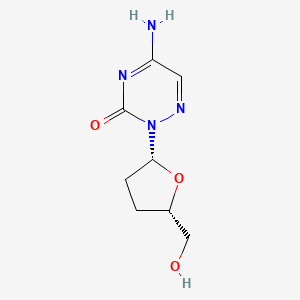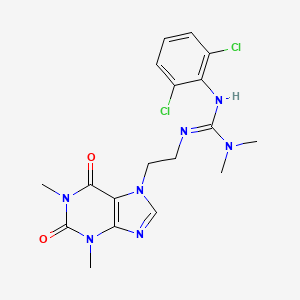
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is a synthetic compound that combines the amino acid methionine with a brominated indole derivative through an oxalyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxalylation: The brominated indole is then reacted with oxalyl chloride to form the oxalyl derivative. This reaction is usually carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Coupling with Methionine Ethyl Ester: The oxalyl derivative is then coupled with methionine ethyl ester in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.
Reduction: Reduction reactions can occur at the brominated indole ring, potentially leading to debromination.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methionine moiety.
Reduction: Reduced or debrominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate protein interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated indole moiety may interact with proteins or enzymes, affecting their function. The methionine moiety can be involved in redox reactions, influencing cellular oxidative states.
Comparación Con Compuestos Similares
Similar Compounds
- Methionine, N-((5-chloro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-fluoro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-iodo-3-indolyl)oxalyl)-, ethyl ester
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to participate in various biochemical interactions, making this compound particularly interesting for research.
By comparing it with similar compounds, researchers can gain insights into the effects of different halogen atoms on the properties and applications of these molecules.
Propiedades
Número CAS |
117196-96-0 |
|---|---|
Fórmula molecular |
C17H19BrN2O4S |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-17(23)14(6-7-25-2)20-16(22)15(21)12-9-19-13-5-4-10(18)8-11(12)13/h4-5,8-9,14,19H,3,6-7H2,1-2H3,(H,20,22)/t14-/m0/s1 |
Clave InChI |
HRJPBYFUNBOTLJ-AWEZNQCLSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
SMILES canónico |
CCOC(=O)C(CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


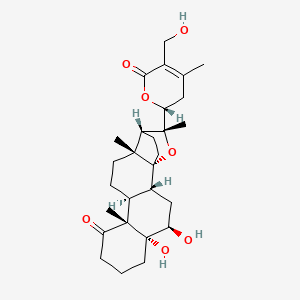
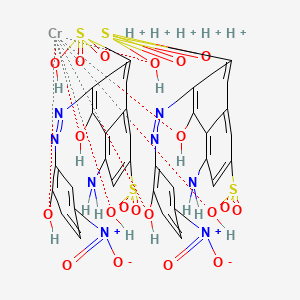
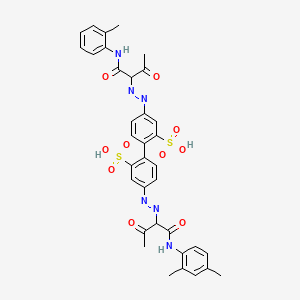
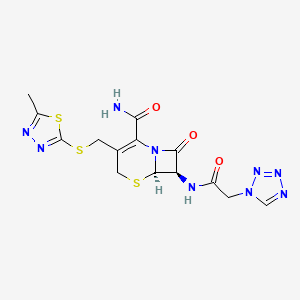
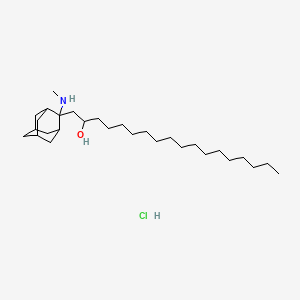
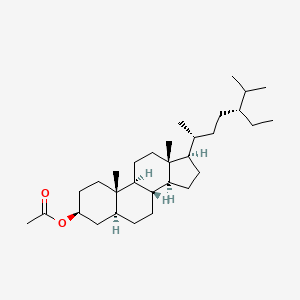
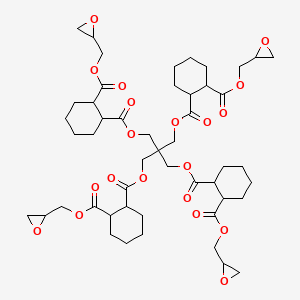

![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
